(R)-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid

Chiral Resolution Peptide Synthesis NEP Inhibition

This (R)-configured Fmoc-β-amino acid is indispensable for constructing NEP inhibitors and metabolically stable peptidomimetics. The biphenyl moiety and stereochemistry are critical for target binding—substituting the (S)-enantiomer or α-amino analogs compromises potency and protease resistance. Secure high-purity, research-grade material to drive your preclinical SAR and lead optimization programs.

Molecular Formula C31H27NO4
Molecular Weight 477.5 g/mol
Cat. No. B12311277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid
Molecular FormulaC31H27NO4
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C31H27NO4/c33-30(34)19-24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)
InChIKeyPAOZLXFVEJEANM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic Acid: A Chiral Fmoc-Protected β-Amino Acid Building Block for Advanced Peptide Synthesis and NEP Inhibitor Development


(R)-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid (CAS 2411591-55-2), with a molecular weight of 477.56 g/mol and molecular formula C₃₁H₂₇NO₄, is a specialized chiral β-amino acid derivative bearing a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its amino functionality and a biphenyl moiety on its side chain . This compound is a key building block in solid-phase peptide synthesis (SPPS) for the construction of modified peptides and peptidomimetics, particularly for developing inhibitors of neutral endopeptidase (NEP) . The (R)-enantiomer offers distinct stereochemical properties that are critical for achieving desired biological activity and target binding .

Why Generic Substitution of (R)-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic Acid Fails in Critical Research and Development Programs


Generic substitution of (R)-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid with its (S)-enantiomer or with alternative biphenyl-containing Fmoc-amino acids is not scientifically sound for projects targeting NEP inhibition. The stereochemistry at the β-carbon (R vs. S) directly influences the three-dimensional conformation of the resulting peptide or peptidomimetic, which is a primary determinant of target binding affinity and biological activity [1]. Furthermore, the β-amino acid backbone offers distinct conformational and metabolic stability profiles compared to the more common α-amino acid analogs like Fmoc-4-phenyl-Phe-OH, which can dramatically alter the pharmacokinetic properties and protease resistance of the final compound [2]. The following quantitative evidence details the specific performance metrics that differentiate this compound.

Quantitative Differentiation Guide for (R)-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic Acid in Peptide Synthesis and Inhibitor Design


Stereochemical Purity as a Determinant of Biological Activity for NEP Inhibitor Development

The (R)-enantiomer of this compound is specified for use in NEP inhibitor synthesis due to the chiral requirements of the target enzyme's active site. While direct head-to-head IC₅₀ data for the free amino acid is not available, the stereochemistry is a well-established, critical parameter for the activity of the derived NEP inhibitors . The (S)-enantiomer (CAS 2411591-31-4) is expected to produce inhibitors with significantly different, and typically reduced, potency due to mismatched stereochemistry in the active site of NEP. This is a class-level inference based on extensive structure-activity relationship (SAR) studies for NEP inhibitors containing a γ-amino-δ-biphenyl-α-methylalkanoic acid backbone [1].

Chiral Resolution Peptide Synthesis NEP Inhibition

Hydrophobic Interaction Enhancement Compared to Simple Phenylalanine Analogs

The biphenyl moiety of (R)-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid confers enhanced hydrophobic interactions compared to the single phenyl ring found in the standard α-amino acid analog, Fmoc-4-phenyl-Phe-OH (CAS 199110-64-0) [1]. While not a direct head-to-head comparison, the increased lipophilicity (calculated LogP higher for biphenyl derivatives) is a class-level inference that translates to improved binding affinity for hydrophobic pockets in target proteins, such as NEP or G-protein coupled receptors (GPCRs) . This enhanced hydrophobicity can also improve membrane permeability and alter the self-assembly properties of peptide-based materials [2].

Peptide Therapeutics Binding Affinity Hydrophobic Interactions

Conformational Rigidity and Metabolic Stability of β-Amino Acid Backbone

The β-amino acid backbone of (R)-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid offers enhanced conformational rigidity and resistance to proteolytic degradation compared to natural α-amino acid derivatives [1]. This class-level inference is supported by extensive literature demonstrating that the substitution of an α-amino acid with a β-amino acid can significantly improve peptide stability in vivo, as the amide bond surrogate is less susceptible to protease cleavage [2]. This translates to a longer half-life and improved bioavailability for the resulting peptide or peptidomimetic, which is a critical advantage for therapeutic development.

Peptidomimetics Protease Resistance Metabolic Stability

High-Value Application Scenarios for (R)-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic Acid


Synthesis of Potent and Selective Neutral Endopeptidase (NEP) Inhibitors for Cardiovascular Research

This compound is a critical chiral building block for the synthesis of NEP inhibitors, a class of therapeutics targeting hypertension and heart failure . Its specific (R)-stereochemistry and biphenyl moiety are essential for mimicking the key structural features of known potent NEP inhibitors, such as sacubitril, and for achieving high binding affinity to the enzyme's active site [1]. The resulting inhibitors can be used in preclinical studies to validate NEP as a target or as lead compounds for further optimization.

Construction of Metabolically Stable and Conformationally Constrained Peptidomimetics

Incorporation of (R)-3-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid into peptide sequences via Fmoc-SPPS allows for the creation of peptidomimetics with enhanced resistance to proteolytic degradation and increased conformational rigidity [2]. This is particularly valuable for developing peptide-based drugs or probes that require a longer half-life in biological systems, such as in vivo imaging agents or therapeutic peptides for chronic diseases [3]. The biphenyl group also introduces aromatic interactions that can stabilize secondary structures.

Development of G-Protein Coupled Receptor (GPCR) Modulators with Improved Pharmacological Profiles

The hydrophobic and steric properties of the biphenyl group make this compound a valuable tool for exploring SAR in GPCR-targeting peptides. It can be used to modulate binding affinity, selectivity, and functional activity at receptors like GPR43, which are implicated in inflammatory and metabolic disorders . The β-amino acid backbone may also confer resistance to enzymatic cleavage, leading to longer-lasting effects in cellular and in vivo assays.

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